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Introduction

Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective,
orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity
presents a promising therapeutic approach for certain neurological disorders, particularly
SCNBA developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of
pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the
NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available
preclinical pharmacokinetic data for Zandatrigine, focusing on its absorption, distribution,
metabolism, and excretion (ADME) profile in various animal models.

Core Pharmacokinetic Properties

Zandatrigine has demonstrated oral activity and the ability to penetrate the blood-brain barrier
in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy,
highlighting its potential as a therapeutic agent.

Quantitative Pharmacokinetic and Pharmacodynamic
Data

While comprehensive tabular data on the full pharmacokinetic profile of Zandatrigine in
preclinical species is not publicly available, key efficacy and exposure parameters have been
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reported in various studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy and Potency of Zandatrigine in Rodent Models
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Route of
Species Model Administrat Endpoint Value Reference
ion

Scn8aN1768
D/+ (Genetic Effective

Mouse ] Oral 15 mg/kg [2]
Epilepsy Dose

Model)

Scn8aN1768

D/+ (Genetic )
Mouse Oral Brain EC50 0.064 uM [2]

Epilepsy
Model)

Maximal
Electroshock

Mouse ) Oral ED50 23 mg/kg [3]
(MES) - Wild-

Type

Maximal
Electroshock

Mouse ) Oral Plasma EC50 0.52 uM [3]
(MES) - Wild-

Type

Maximal
Electroshock ]

Mouse ) Oral Brain EC50 0.20 uM [3]
(MES) - Wild-

Type

Maximal
Electroshock

Rat ) Oral ED50 3.7 mg/kg [3]
(MES) - Wild-

Type

Maximal
Electroshock

Rat ] Oral Plasma EC50 0.15 uM [3]
(MES) - Wild-

Type

Rat Maximal Oral Brain EC50 0.037 uM [3]
Electroshock
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(MES) - Wild-
Type

Table 2: In Vitro Potency and Selectivity of Zandatrigine

Selectivity vs.

Channel Isoform IC50 (pM) Reference
hNaV1.6
Human NaVv1.6 0.051 - [3]
Human NaVv1.1 39 ~765-fold [5]
Human NaVv1.2 6.9 ~135-fold [5]
Mouse NaV1.6 0.058 - [5]
Mouse NaV1.1 41 ~707-fold [3]
Mouse NaV1.2 11 ~190-fold [3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability,
clearance, and volume of distribution in preclinical species have not been published in a
comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of
approximately 1 hour and a half-life of 8.5 hours.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Zandatrigine are
not fully available in the public domain. However, based on the published literature, the
following methodologies were likely employed.

In Vivo Efficacy Studies (Maximal Electroshock Model)

e Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the
genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.

[2]

e Dosing: Zandatrigine was administered orally.[2][3] The vehicle used for administration is
not specified in the available literature.
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» Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic
seizures with hindlimb extension following electrical stimulation.[3]

e Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time
points post-dosing to determine drug concentrations.

o Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem
mass spectrometry (LC-MS/MS), would have been used to quantify Zandatrigine
concentrations in plasma and brain homogenates.

In Vitro Patch-Clamp Electrophysiology

e Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various
human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaVv1.3,
NaV1.4, NaVv1.5, NaV1.6, and NaVv1.7) were used.[3]

* Methodology: Automated patch-clamp techniques were employed to measure the inhibition
of sodium channel currents by Zandatrigine.[3] Concentration-response curves were
generated to determine the 1C50 values.[3]

Signaling Pathways and Experimental Workflows
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Absorption, Distribution, Metabolism, and Excretion

(ADME) Profile
Absorption

Zandatrigine is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2]
Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with
a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg
dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in
animal models are not currently available in the public literature.

Distribution

Zandatrigine effectively penetrates the blood-brain barrier, a critical characteristic for a
centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with
brain concentrations of the compound.[2] Specific parameters such as the volume of
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distribution and brain-to-plasma concentration ratios in preclinical species have not been
publicly disclosed.

Metabolism

Detailed information regarding the metabolic pathways of Zandatrigine in preclinical models
has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other
metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drug-
drug interaction study in healthy volunteers showed that co-administration with phenytoin, a
strong inducer of CYP3AA4, did not significantly affect the total systemic exposure (AUC) of
Zandatrigine.[6] This suggests that Zandatrigine may not be a major substrate of CYP3A4 in
humans, though this does not preclude metabolism by other CYP enzymes or other metabolic
pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to
fully characterize its metabolic profile.

EXxcretion

The routes and extent of excretion of Zandatrigine and its potential metabolites in preclinical
species have not been reported. Information on the proportion of the dose excreted in urine
versus feces is not currently available.

Safety and Tolerability

Preclinical studies in rodents have indicated that Zandatrigine has a significantly enhanced
safety margin of approximately 170-fold compared to non-selective sodium channel blockers
like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the
plasma concentrations required for efficacy in the maximal electroshock seizure model to the
concentrations that produced central nervous system side effects.

Conclusion

Zandatrigine is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with
demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency
and a favorable safety margin compared to existing non-selective sodium channel blockers.
However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by
the lack of publicly available, detailed quantitative data on its absorption, distribution,
metabolism, and excretion in common preclinical species. Further publication of these data will
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be crucial for a complete assessment of its drug-like properties and for translational modeling
to predict its pharmacokinetic behavior in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-
921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--
Pediatric-Granules-and-Adult-Tablets [aesnet.org]

e 2. medchemexpress.com [medchemexpress.com]

e 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents
seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 4. researchgate.net [researchgate.net]

e 5.NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents
seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife
[elifesciences.org]

e 6. Potential-Drug-Drug-Interactions-Between-NBI-921352/XEN901-(a-Novel-Nav1-6-
Selective-Sodium-Channel-Blocker)-and-a-Strong-Inducer-of-CYP3A4-(Phenytoin)-in-
Healthy-Volunteers [aesnet.org]

 To cite this document: BenchChem. [Preclinical Pharmacokinetics of Zandatrigine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934395#pharmacokinetics-of-zandatrigine-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11934395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

